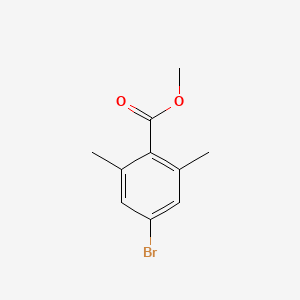

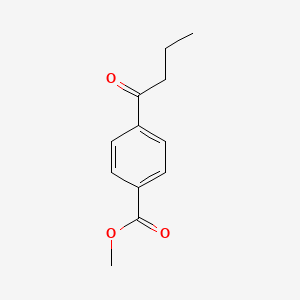

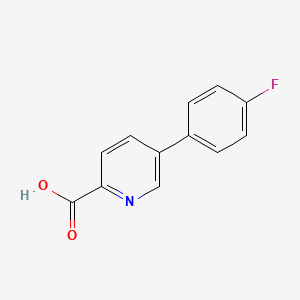

![molecular formula C6H5N7S B1323028 3-(1H-吡唑-5-基)[1,2,4]三唑并[3,4-b][1,3,4]-噻二唑-6-胺 CAS No. 1007469-54-6](/img/structure/B1323028.png)

3-(1H-吡唑-5-基)[1,2,4]三唑并[3,4-b][1,3,4]-噻二唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

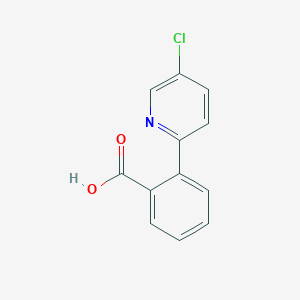

The compound “3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine” is a nitrogen-containing heterocyclic compound . It belongs to a class of compounds that includes triazole and pyrazole, which are known to impart biological activity .

Synthesis Analysis

The synthesis of a new series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was carried out in excellent yields via a one-pot, four-component method using readily available starting materials . The starting materials included 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and infrared spectroscopy . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For example, it was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the density, thermal stability, and sensitivity towards impact and friction can be evaluated . All energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation .科学研究应用

Antiviral Activity

This compound has shown promise in in vitro studies for its antiviral properties. A study highlighted the synthesis of derivatives that exhibited significant activity against coronaviruses . The ability to target viral replication makes it a potential candidate for further research in antiviral drug development.

Antitumoral Activity

The same set of derivatives also demonstrated antitumoral activity. The mode of action was identified as the inhibition of tubulin polymerization, which is a crucial process in cell division . This suggests its potential use in cancer therapy, particularly in targeting rapidly dividing tumor cells.

Anticancer Agents

1,3,4-Thiadiazole derivatives, a core structure in the compound, have been extensively studied for their cytotoxic properties. They are known to disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . This makes them valuable in the search for new anticancer drugs.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a significant therapeutic mechanism. It prevents the formation of microtubules, essential for cell division. This mechanism is particularly useful in stopping the proliferation of cancer cells, making it a target for anticancer drug design .

Antimicrobial Activity

Compounds with 1,3,4-thiadiazole structures have been associated with a wide range of therapeutic activities, including antimicrobial effects. This suggests that our compound could be modified to enhance its efficacy against various bacterial infections .

Antifungal Activity

Similar to its antimicrobial properties, 1,3,4-thiadiazole derivatives have also shown antifungal activity. This opens up possibilities for the compound to be used in the treatment of fungal infections, which are a significant concern in immunocompromised patients .

Analgesic and Anti-inflammatory Properties

The compound’s core structure is related to other molecules that have demonstrated analgesic and anti-inflammatory properties. This indicates potential applications in pain management and inflammation control, which are critical in various medical conditions .

Anticonvulsant Effects

Derivatives of 1,3,4-thiadiazole have been explored for their anticonvulsant effects. This suggests that the compound could be a starting point for developing new treatments for seizure disorders .

未来方向

The future directions for research on this compound could involve further exploration of its biological activities, such as its antiviral and antitumoral activity . Additionally, its potential applications as a metal-free detonating substance could be explored, given its excellent thermal stability and high positive heats of formation .

作用机制

Target of Action

The primary target of the compound 3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .

Mode of Action

The compound interacts with its target, tubulin, by inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and ultimately cell death . The compound’s antitumoral activity is primarily due to this mechanism .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing and leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

属性

IUPAC Name |

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N7S/c7-5-12-13-4(3-1-2-8-9-3)10-11-6(13)14-5/h1-2H,(H2,7,12)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXJQBFOMCSIAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=NN=C3N2N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

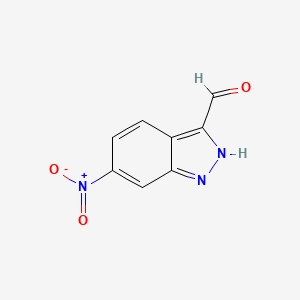

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)